GP 11 is classified as a radiolabeled compound, specifically utilizing carbon-11 for imaging purposes. It is synthesized through advanced techniques involving transition metal-mediated carbonylation, which allows for the incorporation of carbon-11 into its structure. This classification places GP 11 within the broader category of radiopharmaceuticals used in medical imaging.
The molecular structure of GP 11 can be characterized by its incorporation of carbon-11 into a phenytoin framework. The specific arrangement of atoms contributes to its functionality as a P-glycoprotein substrate.
GP 11 undergoes various chemical reactions relevant to its function as a tracer:
The mechanism of action for GP 11 primarily revolves around its role as a substrate for P-glycoprotein. Upon administration, GP 11 competes with other substrates for transport across the blood-brain barrier:
GP 11 possesses distinct physical and chemical properties that are significant for its application:
Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to assess the purity and stability of GP 11 during synthesis and application.
GP 11 is primarily utilized in scientific research related to neuropharmacology and drug development:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4